5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methylphenyl group and at the 5-position with a sulfanylmethyl linker attached to a 1-cyclohexyltetrazole moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups.
Properties
Molecular Formula |
C17H20N6OS |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H20N6OS/c1-12-7-9-13(10-8-12)16-18-15(24-20-16)11-25-17-19-21-22-23(17)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3 |
InChI Key |
ARRWVANWYKVRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Methylbenzohydrazide with Chloroacetic Acid
4-Methylbenzohydrazide is prepared by refluxing 4-methylbenzoic acid with hydrazine hydrate in ethanol. Subsequent reaction with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization to form 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.
Reaction Conditions
-
Hydrazide formation : 4-Methylbenzoic acid (1 eq) + hydrazine hydrate (1.2 eq) in ethanol, refluxed for 6 hours.
-
Cyclization : Hydrazide (1 eq) + chloroacetic acid (1 eq) in POCl₃, stirred at 80°C for 4 hours.
Yield : 72–85% (isolated via recrystallization in ethanol).
Synthesis of 1-Cyclohexyltetrazole-5-thiol
The cyclohexyltetrazole moiety is synthesized via a [2+3] cycloaddition between cyclohexyl cyanide and sodium azide, followed by thiolation.
Cycloaddition Reaction
Cyclohexyl cyanide reacts with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) as a catalyst at 120°C for 24 hours to yield 1-cyclohexyltetrazole.
Reaction Conditions
Thiolation of 1-Cyclohexyltetrazole
Thiolation is achieved by treating 1-cyclohexyltetrazole with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification with hydrochloric acid (HCl).
Reaction Conditions
-
1-Cyclohexyltetrazole (1 eq) + CS₂ (1.5 eq) + KOH (2 eq) in ethanol, refluxed for 4 hours.
-
Acidification with 6M HCl to pH 3.
Yield : 65% (after recrystallization in ethanol).
Coupling of Sulfanylmethyl-Tetrazole to the Oxadiazole Core
The chloromethyl group at position 5 of the oxadiazole undergoes nucleophilic substitution with 1-cyclohexyltetrazole-5-thiol in the presence of a base.
Nucleophilic Substitution
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (1 eq) reacts with 1-cyclohexyltetrazole-5-thiol (1.2 eq) in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Reaction Conditions
-
Oxadiazole (1 eq) + tetrazole-thiol (1.2 eq) + Et₃N (1.5 eq) in THF, stirred at 60°C for 12 hours.
Yield : 58% (purified via column chromatography, hexane/ethyl acetate 7:3).
Optimization and Comparative Analysis
Effect of Catalysts on Cyclocondensation
Phosphorus oxychloride (POCl₃) outperforms polyphosphoric acid (PPA) in cyclization efficiency due to its superior dehydrating capacity.
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| POCl₃ | 4 | 85 |
| PPA | 8 | 72 |
Solvent Impact on Substitution
Polar aprotic solvents like DMF enhance reaction rates compared to THF, albeit with lower selectivity.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 60 | 58 |
| DMF | 80 | 63 |
Mechanistic Insights
Cyclocondensation Pathway
The reaction between 4-methylbenzohydrazide and chloroacetic acid proceeds via intermediate acylhydrazone formation, followed by POCl₃-mediated cyclodehydration.
Thiolation Mechanism
Thiolation of 1-cyclohexyltetrazole involves nucleophilic attack by sulfide ions (S²⁻) generated from CS₂ and KOH, leading to C–S bond formation.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or oxadiazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives that retain the core heterocyclic structures.
Scientific Research Applications
1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE involves its interaction with specific molecular targets. The tetrazole and oxadiazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
*Estimated via analogous calculations.
Key Comparisons:
Substituent Effects on Lipophilicity :
- The target compound’s cyclohexyltetrazole group contributes to a higher logP (~3.8) compared to derivatives with smaller substituents (e.g., chloromethyl, logP 3.2 ). The furan-containing analog (logP 2.9 ) is less lipophilic due to the heteroaromatic ring’s polarity.
- Nitrophenyl groups (e.g., in ) increase logP significantly (4.7) due to nitro group hydrophobicity.
Bioactivity Trends :
- Chloromethyl-substituted oxadiazoles (e.g., ) are associated with antimicrobial activity, likely due to electrophilic reactivity enabling protein binding. The target compound’s sulfanylmethyl group may offer similar reactivity but with reduced toxicity .
- Tetrazole-containing analogs (e.g., ) are often explored for CNS or metabolic disorders due to improved bioavailability and hydrogen-bonding capacity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for sulfanylmethyl-linked oxadiazoles, such as UV-induced cyclization (as in ) or nucleophilic substitution at the 5-position. Cyclohexyltetrazole incorporation may require azide-alkyne cycloaddition or SNAr reactions .
Safety and Stability: Bromophenyl and chloromethyl derivatives (e.g., ) exhibit higher toxicity risks, as noted in safety data sheets. The cyclohexyltetrazole group in the target compound may enhance metabolic stability, reducing reactive intermediate formation .
Research Findings and Implications
- aureus and C. albicans . The sulfanylmethyl group could enhance membrane penetration.
- Thermodynamic Stability : Crystallographic data from analogs (e.g., ) suggest that bulky substituents like cyclohexyl may stabilize the oxadiazole ring against hydrolysis.
Biological Activity
The compound 5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 456.5 g/mol. The structure includes a 1,2,4-oxadiazole ring, which is known for its stability and biological activity. The presence of the cyclohexyl and tetrazole moieties contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O2S |
| Molecular Weight | 456.5 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that modifications in the oxadiazole structure can enhance its activity against resistant strains of bacteria.
For instance, a study reported that derivatives of oxadiazoles exhibited minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to 0.25 µg/mL against M. tuberculosis strains . This suggests that structural modifications can lead to improved efficacy in treating infections.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been highlighted in various studies. It has been shown to act as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. The inhibition of these pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
In one study, compounds similar to this oxadiazole derivative demonstrated IC50 values for COX and LOX inhibition in the low micromolar range, indicating potent anti-inflammatory activity .
Anticancer Activity
The potential anticancer activity of oxadiazole derivatives has been extensively studied. Compounds containing the oxadiazole ring have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
A review highlighted that certain oxadiazole derivatives showed significant cytotoxicity against different cancer cell lines, with IC50 values ranging from 1 µM to 10 µM . This positions them as promising candidates for further development as anticancer agents.
Case Studies
- Anti-Tubercular Activity : A study focused on synthesizing new oxadiazole compounds as EthR inhibitors showed promising results with one compound achieving an EC50 of 0.072 μM against M. tuberculosis .
- Anti-Inflammatory Effects : Research on related compounds indicated effective inhibition of both COX and LOX pathways, suggesting potential use in treating inflammatory conditions .
- Cytotoxicity Against Cancer Cells : Various derivatives demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines, indicating the need for further exploration into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-[(1-Cyclohexyltetrazol-5-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions, as seen in structurally similar oxadiazole derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, nitrating agents (e.g., HNO₃/H₂SO₄) may introduce substituents, but stoichiometric control is critical to avoid side products like over-nitrated analogs . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended. Elemental analysis and ¹H-NMR should confirm purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, cyclohexyl protons at δ 1.2–1.8 ppm) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated in analogous oxadiazole structures .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Molecular docking against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase .
Advanced Research Questions
Q. How can computational methods predict the reactivity or bioactivity of this compound?
- Methodological Answer : Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials) . Molecular dynamics simulations can assess binding stability with biological targets (e.g., COX-2 active site). Pair computational predictions with experimental validation to refine models .
Q. What strategies resolve contradictions in bioactivity data across structurally similar oxadiazoles?
- Methodological Answer : Systematic variation of substituents (e.g., cyclohexyl vs. cyclopropyl groups) can isolate structure-activity relationships (SAR). For example:
- Lipophilicity : LogP values influence membrane permeability; correlate with cytotoxicity .
- Steric effects : Bulky substituents (e.g., cyclohexyl) may hinder target binding, reducing efficacy .
- Experimental controls : Include reference compounds (e.g., known COX-2 inhibitors) to benchmark activity .
Q. How can researchers optimize reaction pathways to scale synthesis without compromising yield?
- Methodological Answer : Apply reaction engineering principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
